molecular formula C13H14N2O2S B148218 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide CAS No. 128242-95-5

5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide

Cat. No. B148218
M. Wt: 262.33 g/mol
InChI Key: FXZNIHMLKWZBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide, also known as EPMC, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. EPMC is a member of the oxazole family and has a molecular formula of C12H13NO2S.

Mechanism Of Action

The mechanism of action of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria. 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of chitin synthase, an enzyme that is involved in the synthesis of the cell wall of fungi.

Biochemical And Physiological Effects

5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to have several biochemical and physiological effects. Studies have shown that 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. In addition, 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to have a broad range of biological activities, making it a potential candidate for the development of new drugs. However, one limitation of using 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of cancer, fungal and bacterial infections, and other diseases. Another potential direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. In addition, future research could focus on optimizing the synthesis method of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide to improve its yield and purity.

Synthesis Methods

The synthesis of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide involves the reaction of 2-phenyl-2-oxazoline with ethyl isothiocyanate and then with methyl iodide. The reaction yields 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide as a white crystalline solid with a melting point of 148-149°C. The synthesis method of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been reported in the literature, and it is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been investigated for its potential use as a therapeutic agent in the treatment of various diseases. Studies have shown that 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide exhibits anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antifungal and antibacterial drugs.

properties

CAS RN

128242-95-5

Product Name

5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

5-ethoxy-N-methyl-2-phenyl-1,3-oxazole-4-carbothioamide

InChI

InChI=1S/C13H14N2O2S/c1-3-16-13-10(12(18)14-2)15-11(17-13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,18)

InChI Key

FXZNIHMLKWZBFS-UHFFFAOYSA-N

SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)NC

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)NC

synonyms

5-ETHOXY-N-METHYL-2-PHENYLOXAZOLE-4-CARBOTHIOAMIDE

Origin of Product

United States

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